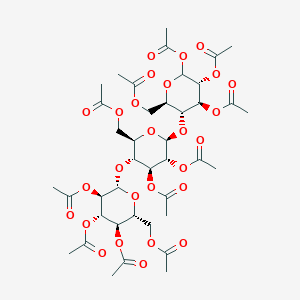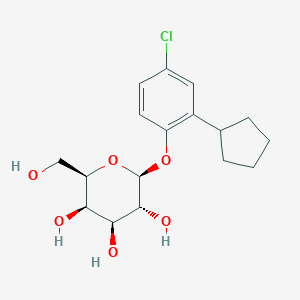
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is a compound known for its hexosaminidase activity. This compound is a derivative of glucosamine, which is a naturally occurring amino sugar. It plays a significant role in various biochemical processes, particularly in the metabolism of glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine typically involves the acylation of glucosamine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzymatic processes, particularly those involving hexosaminidase.
Medicine: Research focuses on its potential therapeutic applications, including its role in treating metabolic disorders.
Mechanism of Action
The compound exerts its effects primarily through its interaction with hexosaminidase enzymes. It catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues from the nonreducing end of the beta 1,4 linked N-acetylglucosamine molecule. This activity is crucial in the metabolism of glycoproteins and glycolipids .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A simpler derivative of glucosamine, commonly found in various biological systems.
N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine: The parent compound from which 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is derived.
Uniqueness
This compound is unique due to its specific acylation pattern, which imparts distinct biochemical properties. Its ability to act as a ligand in affinity chromatography and its specific enzymatic activity make it valuable in both research and industrial applications .
Properties
CAS No. |
53517-87-6 |
|---|---|
Molecular Formula |
C₁₄H₂₇N₃O₆ |
Molecular Weight |
333.38 |
Synonyms |
CNAG; |
Origin of Product |
United States |
Q1: How was 2-Acetamido-N-(ε-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine utilized in studying β-N-acetyl-d-hexosaminidase A in Mucolipidosis III?
A: This compound, coupled to Sepharose-2, was employed as an affinity chromatography ligand to purify β-N-acetyl-d-hexosaminidase A from the urine of individuals with Mucolipidosis III. This purification step allowed researchers to isolate the enzyme and subsequently compare its properties to the enzyme isolated from healthy individuals. The study demonstrated that the Mucolipidosis III variant of β-N-acetyl-d-hexosaminidase A exhibited structural differences, specifically in its glycosylation pattern, which contributed to its mislocalization and secretion from cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


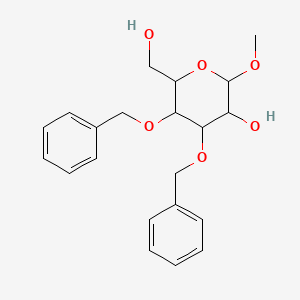
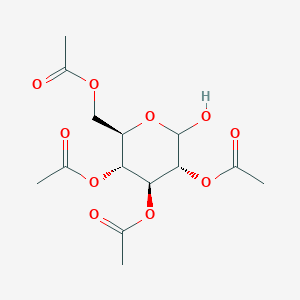

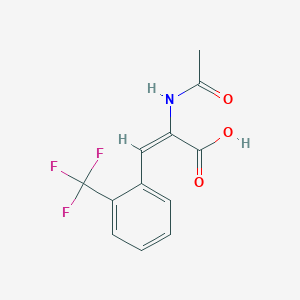
![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)

